Ethyl 4-phenylsulfanylbenzoate
Overview
Description
Preparation Methods
Ethyl 4-phenylsulfanylbenzoate can be synthesized through various methods. One common synthetic route involves the coupling reaction of cuprous sulfide with ethyl p-bromobenzoate. Specifically, cuprous sulfide is first reacted with ethyl iodobenzoate under alkaline conditions to yield this compound . Another method involves the synthesis from zinc, chloro[4-(ethoxycarbonyl)phenyl]- and N-(phenylthio)phthalimide .
Chemical Reactions Analysis
Ethyl 4-phenylsulfanylbenzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thiols .
Scientific Research Applications
Ethyl 4-phenylsulfanylbenzoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-phenylsulfanylbenzoate involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the phenylsulfanyl group participates in the reaction. Additionally, its oxidation and reduction reactions involve the transfer of electrons, which can affect various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-phenylsulfanylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-iodobenzoate: Similar in structure but contains an iodine atom instead of a phenylsulfanyl group.
Thiophenol: Contains a thiol group instead of an ester group.
Diphenyl disulfide: Contains two phenylsulfanyl groups connected by a disulfide bond.
The uniqueness of this compound lies in its combination of an ester group and a phenylsulfanyl group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-phenylsulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSTEHPUCOQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574638 | |
Record name | Ethyl 4-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10129-07-4 | |
Record name | Ethyl 4-(phenylsulfanyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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